molecular formula C20H16ClN5O2 B2734807 N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852441-23-7

N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2734807
M. Wt: 393.83
InChI Key: ZGRRSTNFVWAWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a chemical compound with potential applications in scientific research. It’s a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine linkage . This compound has been reported to have pharmacological potential as antiviral, antimicrobial, antitumor, and other therapeutic effects .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The compound is being studied in the field of Cancer Research , specifically as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .

Summary of the Application

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application or Experimental Procedures

The compound was tested against three cell lines: MCF-7, HCT-116, and HepG-2 . The growth of these cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .

Application in Bacterial Research

Specific Scientific Field

The compound is being studied in the field of Bacterial Research , specifically as a potential inhibitor of bacterial cell penetration .

Summary of the Application

The compound is part of a new set of small molecules that can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Methods of Application or Experimental Procedures

The compound was tested against various bacterial strains. The growth of these strains was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against various bacterial strains .

Application in Dye Preparation

Specific Scientific Field

The compound is being studied in the field of Dye Preparation , specifically as a potential precursor for the synthesis of monoaminophenazine dyes .

Summary of the Application

The compound is part of a new set of small molecules that can be used in the preparation of monoaminophenazine dyes . These dyes have various applications in textiles, printing, and other industries .

Methods of Application or Experimental Procedures

The compound was used in the preparation of N-(p-chloro)phenylbenzimidazolin-2-one and monoaminophenazine dyes . The specific procedures and conditions for this synthesis are not provided in the source .

Results or Outcomes

The compound was successfully used in the preparation of the mentioned dyes . However, the source does not provide specific results or outcomes related to this application .

properties

IUPAC Name

N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-15-6-8-16(9-7-15)26-19-17(11-24-26)20(28)25(13-23-19)12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRRSTNFVWAWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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